N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide is a synthetic organic compound that has demonstrated potential in inhibiting glucosylceramide synthase (GCS) []. While structurally similar to the known GCS inhibitor eliglustat tartrate, this compound exhibits reduced recognition by P-glycoprotein (MDR1), suggesting potential for improved brain penetration []. This characteristic makes it a promising candidate for investigating therapeutic strategies for glycosphingolipid storage diseases with central nervous system manifestations [].
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide acts as a glucosylceramide synthase (GCS) inhibitor []. While the precise mechanism is not detailed in the available literature, it is likely that this compound exerts its effect by binding to GCS and interfering with its catalytic activity, thereby inhibiting the synthesis of glucosylceramide [].
The primary scientific application of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide (CCG-203586) lies in its potential as a therapeutic agent for glycosphingolipid storage diseases with central nervous system involvement []. By inhibiting GCS and reducing glucosylceramide accumulation in the brain, this compound offers a potential strategy for treating these currently challenging diseases [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: